molecular formula C19H16ClN5 B2968651 N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-81-5

N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2968651
CAS No.: 890938-81-5
M. Wt: 349.82
InChI Key: ODOQUZDGZLFOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-quality chemical reagent designed for research applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . The molecule features a benzylamino substituent at the 4-position of the pyrazolopyrimidine core and a 5-chloro-2-methylphenyl group at the 1-nitrogen position. Pyrazolo[3,4-d]pyrimidine derivatives are π-deficient, aromatic heterocyclic systems that have demonstrated significant potential in pharmaceutical research, showing a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound makes it a valuable intermediate for exploring structure-activity relationships, particularly in modulating kinase inhibition and signal transduction pathways. Researchers can utilize this reagent in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and biochemical assay development. Strictly for research use only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-7-8-15(20)9-17(13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQUZDGZLFOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer therapy.

Biological Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, especially in cancer treatment. The compound this compound has demonstrated potential as a selective inhibitor of CDK2. This inhibition is crucial as CDK2 plays a significant role in the regulation of the cell cycle, particularly in the transition from G1 to S phase.

In Vitro Studies

In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CDK2 and induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-73.79
HCT-11612.50
A54926

These findings highlight the compound's potential as an anticancer agent, particularly for breast and lung cancer therapies.

The mechanism by which this compound exerts its effects involves the selective inhibition of CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The presence of functional groups such as the amine and chloro groups enhances its interaction with biological targets.

Case Studies

Recent studies have focused on synthesizing and evaluating various derivatives of pyrazolo[3,4-d]pyrimidines for their anticancer properties. For instance:

  • Study by Wei et al. - Evaluated ethyl derivatives against A549 cells, showing significant growth inhibition (IC50 = 26 µM) .
  • Research by Xia et al. - Investigated 1-arylmethyl derivatives that induced apoptosis in cancer cells with IC50 values ranging from 49.85 µM to lower .
  • Balbi et al. - Developed pyrazole scaffolds assessed against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity .

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Substituent at Position 1 Key Properties/Activity Reference
Target Compound 5-Chloro-2-methylphenyl Enhanced lipophilicity; potential kinase inhibition
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Bromophenyl Increased molecular weight (Br vs. Cl); similar kinase inhibition profiles
1-(2-Chloro-2-phenylethyl)-... (SI388) 2-Chloro-2-phenylethyl Improved metabolic stability due to ethyl spacer; 69% synthetic yield
1-(Tetrahydro-2H-pyran-4-yl)-... Tetrahydro-2H-pyran-4-yl Enhanced solubility via oxygenated ring; SAR studies indicate reduced cytotoxicity

Analysis :

  • Halogenated aryl groups (e.g., 5-chloro-2-methylphenyl, 4-bromophenyl) improve binding to hydrophobic kinase pockets but may reduce solubility.
  • Aliphatic substituents (e.g., 2-chloro-2-phenylethyl) balance lipophilicity and metabolic stability .

Variations in the N4-Amine Side Chain

Compound Name N4-Amine Side Chain Key Properties/Activity Reference
Target Compound Benzyl Moderate potency; benzyl group enhances membrane permeability
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... 2,3-Dihydro-1,4-benzodioxin-6-yl Improved solubility due to oxygenated ring; potential CNS penetration
N-(4-Chlorophenyl)methyl-... 4-Chlorobenzyl Higher halogen content increases molecular weight; comparable kinase inhibition
N-(Furan-2-ylmethyl)-... Furan-2-ylmethyl Reduced steric bulk; moderate activity in Plasmodium falciparum assays

Analysis :

  • Benzyl derivatives are common for balancing potency and permeability.
  • Oxygen-containing side chains (e.g., dihydrobenzodioxin, furan) improve solubility but may alter target selectivity .

Functional Group Modifications at Position 6

Compound Name Position 6 Modification Key Properties/Activity Reference
Target Compound None (unsubstituted) Baseline activity; serves as a reference for SAR studies
6-(Methylthio)-... (CAS 679805-36-8) Methylthio Increased steric bulk; 75% synthetic yield; potential for covalent binding
6-(Isopropylthio)-... (2d) Isopropylthio Enhanced hydrophobic interactions; 65% yield; improved in vitro potency
6-((2-Morpholinoethyl)thio)-... (2e) Morpholinoethylthio Introduced basic nitrogen; moderate solubility in polar solvents

Analysis :

  • Thioether groups at position 6 enhance binding affinity through hydrophobic or covalent interactions.
  • Morpholinoethylthio introduces polarity, balancing solubility and potency .

Analysis :

  • The target compound’s 5-chloro-2-methylphenyl group confers selectivity for SRC-family kinases over other ATP-binding proteins.
  • PP2 , a close analogue, shows higher potency due to its tert-butyl group optimizing hydrophobic interactions .

Q & A

Q. What are the established synthetic routes for N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what are their respective yields and challenges?

  • Methodological Answer : The compound is synthesized via cyclization or condensation reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are often prepared by reacting 5-amino-pyrazole-4-carbonitriles with triethyl orthoformate in acetic anhydride, followed by treatment with ammonium hydroxide (yields: 60–75%). Challenges include controlling regioselectivity and minimizing by-products like formamide intermediates . Advanced routes involve coupling N-benzyl groups via Buchwald-Hartwig amination (yields: 50–65%), requiring palladium catalysts and inert conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:
  • 1H/13C NMR : To verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; pyrimidine carbons at δ 155–160 ppm) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • IR Spectroscopy : Confirmation of amine (-NH2) stretches at 3300–3500 cm⁻¹ and aromatic C-H bends .

Advanced Research Questions

Q. What in vitro models have been used to evaluate the anticancer activity of this compound, and what were the key findings?

  • Methodological Answer :
  • Kinase Inhibition : PP2 analogs (structurally similar) inhibit Src family kinases (IC50: 1–5 nM) in leukemia cell lines (e.g., K562), measured via phosphotyrosine ELISA .
  • Androgen Receptor Antagonism : Pyrazolopyrimidines with naphthothiazole substituents (e.g., compound 75) suppressed prostate cancer proliferation (IC50: 2.1 µM) in LNCaP cells via competitive binding assays .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining revealed caspase-3 activation in treated cells .

Q. How do structural modifications at the benzyl or chloro-methylphenyl positions affect the compound's pharmacokinetic properties?

  • Methodological Answer :
  • Benzyl Substituents : Introduction of electron-withdrawing groups (e.g., -CF3) enhances metabolic stability (t1/2: >6 hours in microsomes) but reduces solubility. Hydrophilic groups (e.g., -OH) improve aqueous solubility (logP: 2.1 vs. 3.5 for unmodified analogs) .
  • Chloro-Methylphenyl Group : Replacement of Cl with F increases blood-brain barrier permeability (Papp: 8.2 × 10⁻⁶ cm/s vs. 5.4 × 10⁻⁶ cm/s) but may reduce target affinity (IC50 shift: 10 nM → 25 nM) .

Q. Conflicting reports on the primary molecular target of this compound have emerged. How can researchers design experiments to resolve these discrepancies?

  • Methodological Answer :
  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR/Cas9 Knockout Models : Validate target relevance by comparing efficacy in wild-type vs. target-knockout cell lines .
  • Thermal Shift Assays : Measure protein-ligand binding via changes in melting temperature (ΔTm > 2°C indicates strong interaction) .

Data Contradiction Analysis

Q. Why do studies report divergent IC50 values for this compound against the same kinase (e.g., Src)?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition kinetics .
  • Cell Line Differences : Endogenous phosphatase activity in K562 vs. HEK293 cells affects phosphorylation readouts .
  • Compound Purity : Impurities >5% (e.g., dechlorinated by-products) artificially inflate IC50 values .

Tables for Key Findings

Q. Table 1: Synthetic Routes Comparison

MethodReagentsYield (%)Key ChallengesReference
CyclizationTriethyl orthoformate, Ac₂O65By-product formation
Buchwald-HartwigPd(OAc)₂, XPhos55Oxygen sensitivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.